Phenylmagnesium bromide
Overview
Description
Phenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. It is typically synthesized by the reaction of bromobenzene with magnesium metal. This reagent is highly reactive and is used to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of phenylmagnesium bromide involves the reaction of bromobenzene with magnesium in the presence of an ether solvent, such as diethyl ether or tetrahydrofuran. The reaction is exothermic and requires careful control of conditions to prevent side reactions. In some cases, the synthesis from analogous bromides and magnesium can result in extensive ether cleavage if the substituents are sensitive to the reaction conditions .
Molecular Structure Analysis
Structural studies using techniques such as large angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) have shown that phenylmagnesium bromide can exist as both dimeric and monomeric complexes in solution. In these complexes, magnesium is octahedrally coordinated, and the Mg-Br bond distance is approximately 2.56 Å in the dimeric complex .
Chemical Reactions Analysis
Phenylmagnesium bromide is known for its high reactivity in various chemical reactions. It can undergo coupling reactions with allylic esters in the presence of a nickel catalyst to afford arylated products with high chemical and optical yields . It also reacts with carboxylic acids to form phenylmagnesium carboxylates, which are characterized by their solubility in polar solvents and their bridging bidentate ligand nature . Additionally, phenylmagnesium bromide can react with octachlorocyclotetraphosphazatetraene to yield cyclic and acyclic phosphazenylmagnesium complexes .
Physical and Chemical Properties Analysis
Phenylmagnesium bromide is typically a solid at room temperature and is soluble in polar solvents. Its reactivity is such that it can form various complexes with different substrates, including carbon dioxide, ketones, and nitriles. The reagent's reactivity can be influenced by the solvent used, as seen in the stereoselective Michael-aldol tandem reaction, where the choice of solvent affects the stereoselectivity of the product . The reagent's interaction with iron verdohemes has been studied using NMR spectroscopy, revealing the formation of paramagnetic iron-phenyl complexes .
Scientific Research Applications
Organometallic Chemistry and Bond Analysis
Phenylmagnesium bromide's application in organometallic chemistry is notable. For instance, its interaction with lead(II) bromide at low temperatures yields a compound with three stretched lead-lead bonds, revealing interesting Pb-Pb-Pb angles and bond characteristics (Stabenow, Saak, & Weidenbruch, 2003).
Synthesis and Catalysis
Phenylmagnesium bromide plays a critical role in synthetic chemistry, particularly in cross-coupling reactions. Its use in iron-catalyzed arylation of heteroaryl halides, even non-activated ones, demonstrates its versatility and effectiveness in forming C-C bonds (Quintin, Franck, Hocquemiller, & Figadère, 2002). Additionally, its reactivity with iron verdohemes forms paramagnetic iron-phenyl complexes, indicating its utility in creating complex organometallic structures (Lord, Latos‐Grażyński, & Balch, 2002).
Solvent Interaction Studies
Phenylmagnesium bromide's interaction with various solvents provides insights into reaction kinetics and mechanisms. For instance, its stability in phosphonium ionic liquids showcases the potential of these liquids as reaction media for strong bases (Ramnial, Ino, & Clyburne, 2005). The reaction kinetics of phenylmagnesium bromide with different solvents like THF, toluene, and dichloromethane, are crucial for understanding the influence of solvent polarity and interaction on reaction rates (Pällin, Tuulmets, & Raie, 2002; Tuulmets, Pällin, Tammiku-Taul, Burk, & Raie, 2002).
Mechanistic Insights in Chemical Reactions
Phenylmagnesium bromide is used to study reaction mechanisms, such as in the sulfonyl transfer mechanism in C–S coupling reactions. Its interaction with phenyl arenesulfonates at high temperatures provides insights into the kinetics and mechanism of these reactions (Eroğlu, Kâhya, & Erdik, 2010).
Material Science and Surface Chemistry
Phenylmagnesium bromide is instrumental in material science, particularly in the formation of polymers and surface modifications. For example, its anodic decomposition at a silicon electrode leads to the formation of polymeric layers, contributing to the field of surface chemistry and materials engineering (Fellah, Ozanam, Chazalviel, Vigneron, Etcheberry, & Stchakovsky, 2006).
Safety And Hazards
Phenylmagnesium bromide is flammable and volatile. Containers can burst violently or explode when heated, due to excessive pressure build-up. Vapours may be ignited by a spark, a hot surface or an ember. Vapours may form explosive mixtures with air. Fire-water run-off in sewers may create fire or explosion hazard. This product is toxic and poses a severe corrosive hazard .
Future Directions
properties
IUPAC Name |
magnesium;benzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOIRLDFIPNLJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059214 | |
Record name | Magnesium, bromophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3 molar (76%) solution in diethyl ether: Yellow to brown liquid; [Alfa Aesar MSDS] | |
Record name | Phenylmagnesium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21468 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Density |
1.14, Relative density: 1.134 mg/L at 25 °C | |
Record name | Phenylmagnesium bromide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Phenylmagnesium bromide | |
Color/Form |
A solution in ether, Liquid | |
CAS RN |
100-58-3 | |
Record name | Phenylmagnesium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromophenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromophenylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.607 | |
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Record name | Phenylmagnesium bromide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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